molecular formula C18H23N3 B1342769 [2-(4-Benzyl-1-piperazinyl)phenyl]methanamine CAS No. 321908-96-7

[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine

Cat. No. B1342769
M. Wt: 281.4 g/mol
InChI Key: ORBFLSCNJHJUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine” is a chemical compound with the linear formula C18H23N3 . It has a molecular weight of 282.39 . The IUPAC name for this compound is [2-(4-benzyl-1-piperazinyl)phenyl]methanol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, optically active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochlorides were synthesized with high optical purities from ®-(-)- and (S)-(+)-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acids .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 .


Physical And Chemical Properties Analysis

“[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine” has a molecular weight of 282.39 . The compound’s linear formula is C18H22N2O .

Scientific Research Applications

Synthesis and Chemical Applications

The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives involves C–H bond activation, demonstrating the chemical versatility of these compounds. These palladacycles show good activity and selectivity in catalytic applications, maintaining the palladium in the Pd(II) state (Roffe et al., 2016).

Pharmacological Potential

The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives and their enzyme inhibitory activity highlight the pharmacological potential of these compounds. Notably, one compound exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting potential therapeutic applications (Hussain et al., 2017).

Fluorescent Logic Gates

Compounds designed with a 4-amino-N-aryl-1,8-naphthalimide fluorophore, a piperazine receptor, and an aryl group serve as fluorescent logic gates. These compounds' fluorescence can be reconfigured between TRANSFER and AND logic by altering solvent polarity, offering tools for probing cellular microenvironments (Gauci & Magri, 2022).

Antimicrobial Activity

A study identified new diamine scaffolds derived from homo-piperazine, phenyl-, and benzyl-substituted piperazines with potent antimicrobial activity against Mycobacterium tuberculosis. This underscores the potential of these compounds in developing new antitubercular therapies (Bogatcheva et al., 2006).

Bioorganic Chemistry

New phenolic Mannich bases with piperazines were synthesized and evaluated for their bioactivities, including cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some compounds exhibited significant activity, indicating their potential as leads for further drug development (Gul et al., 2019).

properties

IUPAC Name

[2-(4-benzylpiperazin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c19-14-17-8-4-5-9-18(17)21-12-10-20(11-13-21)15-16-6-2-1-3-7-16/h1-9H,10-15,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBFLSCNJHJUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.